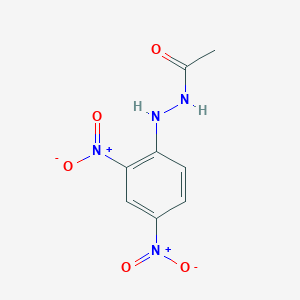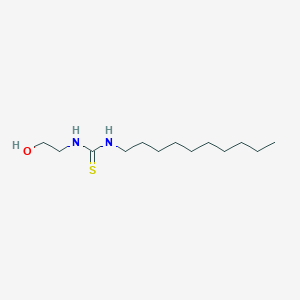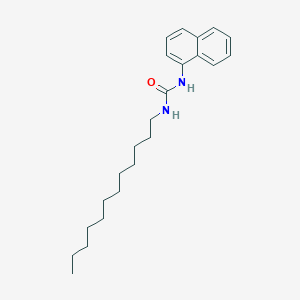
4-((4-Methylbenzyl)oxy)-N'-(4-pyridinylmethylene)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Methylbenzyl)oxy)-N’-(4-pyridinylmethylene)benzohydrazide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzohydrazide core linked to a pyridinylmethylene group and a 4-methylbenzyl group.
准备方法
The synthesis of 4-((4-Methylbenzyl)oxy)-N’-(4-pyridinylmethylene)benzohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzohydrazide Core: This can be achieved by reacting benzoyl chloride with hydrazine hydrate under controlled conditions.
Introduction of the Pyridinylmethylene Group: This step involves the condensation of the benzohydrazide with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst.
Attachment of the 4-Methylbenzyl Group: The final step involves the reaction of the intermediate product with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
4-((4-Methylbenzyl)oxy)-N’-(4-pyridinylmethylene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the pyridinyl or benzyl groups can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or copper sulfate.
科学研究应用
4-((4-Methylbenzyl)oxy)-N’-(4-pyridinylmethylene)benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-((4-Methylbenzyl)oxy)-N’-(4-pyridinylmethylene)benzohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.
相似化合物的比较
4-((4-Methylbenzyl)oxy)-N’-(4-pyridinylmethylene)benzohydrazide can be compared with other similar compounds, such as:
4-Benzylpyridine: This compound shares the pyridine core but lacks the benzohydrazide and 4-methylbenzyl groups.
N’-Benzylidene-4-hydroxybenzohydrazide: This compound has a similar benzohydrazide core but differs in the substituents attached to it.
The uniqueness of 4-((4-Methylbenzyl)oxy)-N’-(4-pyridinylmethylene)benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
596100-50-4 |
|---|---|
分子式 |
C21H19N3O2 |
分子量 |
345.4 g/mol |
IUPAC 名称 |
4-[(4-methylphenyl)methoxy]-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C21H19N3O2/c1-16-2-4-18(5-3-16)15-26-20-8-6-19(7-9-20)21(25)24-23-14-17-10-12-22-13-11-17/h2-14H,15H2,1H3,(H,24,25)/b23-14+ |
InChI 键 |
GFGGJFGXFHYHJS-OEAKJJBVSA-N |
手性 SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=NC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-Hydroxycyclohexyl)-N'-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B12000726.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000731.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000752.png)


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000761.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000768.png)


![5-(2,4-dichlorophenyl)-4-{[(E)-thiophen-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000778.png)
